Benzo[C]isothiazol-4-amine
CAS No.: 56910-92-0
Cat. No.: VC2554807
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[C]isothiazol-4-amine - 56910-92-0](/images/structure/VC2554807.png)
Specification
CAS No. | 56910-92-0 |
---|---|
Molecular Formula | C7H6N2S |
Molecular Weight | 150.2 g/mol |
IUPAC Name | 2,1-benzothiazol-4-amine |
Standard InChI | InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2 |
Standard InChI Key | KPKXNBZDJVHECD-UHFFFAOYSA-N |
SMILES | C1=CC2=NSC=C2C(=C1)N |
Canonical SMILES | C1=CC2=NSC=C2C(=C1)N |
Introduction
Physical and Chemical Properties
Benzo[c]isothiazol-4-amine possesses distinct physical and chemical characteristics that are crucial for understanding its behavior in various chemical reactions and biological systems.
Fundamental Properties
Property | Value |
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Molecular Formula | C₇H₆N₂S |
Molecular Weight | 150.20 g/mol |
CAS Number | 56910-92-0 |
IUPAC Name | Benzo[c]isothiazol-4-amine |
Synonyms | 2,1-Benzothiazol-4-amine, 4-Aminobenzo[c]isothiazole |
PubChem CID | 53422690 |
These properties, derived from standardized chemical databases, provide the foundation for understanding this compound's behavior in various applications .
Structural Characteristics
Benzo[c]isothiazol-4-amine features a planar, fused heterocyclic system with the following key structural elements:
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A benzene ring fused with an isothiazole ring
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An amino (-NH₂) group at the 4-position
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A sulfur atom at the 1-position and a nitrogen atom at the 2-position of the isothiazole ring
The presence of the amino group introduces nucleophilicity and hydrogen bonding capabilities, making this compound particularly reactive at this position and enabling diverse derivatization opportunities .
Synthesis Methods
Various synthetic approaches have been developed for the preparation of benzo[c]isothiazol-4-amine and related benzoisothiazole derivatives. The synthesis of these compounds often involves the formation of the heterocyclic ring system followed by functionalization or direct construction of the appropriately substituted system.
Oxidative Cyclization Methods
One of the most significant approaches for synthesizing benzoisothiazoles involves oxidative cyclization of sulfur-containing precursors. This method typically uses oxidizing agents to facilitate the formation of the S-N bond in the isothiazole ring . For benzo[c]isothiazol-4-amine specifically, this approach may involve:
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Preparation of an appropriate ortho-aminothioether precursor
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Oxidative cyclization to form the benzoisothiazole ring
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Introduction or retention of the amino group at the 4-position
The oxidizing agents commonly employed include copper catalysts, which have demonstrated efficacy in promoting the formation of the heterocyclic ring system .
From Nitrogen and Sulfur Preloaded Precursors
Another synthetic strategy involves using precursors that already contain the necessary nitrogen and sulfur atoms in appropriate positions. The report by Ivanova et al. details similar approaches for benzo[d]isothiazoles, which can be adapted for the synthesis of benzo[c]isothiazoles :
Starting Material | Reagents | Conditions | Yield Range |
---|---|---|---|
2-Mercapto-N-substituted benzamides | CuI, Base | Room temperature, 4-6 h | 65-82% |
Aryl tert-butyl sulfoxides | NBS or p-TsOH | Room temperature, toluene | 70-90% |
2-Halobenzamides | Cu, S₈, Base | 80-100°C | 15-95% |
While these methods are primarily documented for benzo[d]isothiazoles, they provide valuable insights into potential synthetic routes for benzo[c]isothiazol-4-amine with appropriate modifications for the different ring fusion pattern .
Structural Isomers and Related Compounds
Benzo[c]isothiazol-4-amine belongs to a family of isomeric compounds that differ in the mode of ring fusion or the position of substituents.
Isomeric Relationships
The primary isomeric forms include:
Isomer | Description | CAS Number |
---|---|---|
Benzo[c]isothiazol-4-amine | 2,1-Benzothiazol-4-amine | 56910-92-0 |
Benzo[d]isothiazol-4-amine | 1,2-Benzothiazol-4-amine | 1547068-06-3 |
Benzo[c]isothiazol-7-amine | 2,1-Benzothiazol-7-amine | 1379298-69-7 |
These isomers differ in either the position of the amino group or the mode of ring fusion, resulting in distinct chemical and biological properties .
Related Benzoisothiazole Derivatives
Several related benzoisothiazole compounds have been identified and studied:
Compound | Description | Relationship to Benzo[c]isothiazol-4-amine |
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4-Nitrobenzo[c]isothiazole | Contains nitro group instead of amino | Potential precursor via reduction |
5-Nitrobenzo[c]isothiazole | Isomeric nitro compound | Different substitution pattern |
5-Chlorobenzo[c]isothiazole | Halogenated analog | Different substituent |
4-Bromobenzo[c]isothiazole | Halogenated analog | Potential intermediate for synthesis |
Benzo[d]isothiazol-3(2H)-ones | Contains a carbonyl group | Different ring system with related properties |
These structurally related compounds provide context for understanding the reactivity and potential applications of benzo[c]isothiazol-4-amine .
Biological and Pharmacological Activities
Compounds containing the benzoisothiazole scaffold have demonstrated diverse biological activities, suggesting potential applications for benzo[c]isothiazol-4-amine in pharmaceutical development.
Enzyme Inhibitory Activity
Benzoisothiazole derivatives have shown significant enzyme inhibitory activities:
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Acetylcholinesterase Inhibition: Structurally related benzothiazoles have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .
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Phosphatase Inhibition: Benzoisothiazolone derivatives have been identified as potent inhibitors of PHOSPHO1, a phosphatase implicated in skeletal mineralization and soft tissue ossification. For instance, benzoisothiazolone analog ML086 exhibited an IC₅₀ value of 140 nM against PHOSPHO1 .
The following table summarizes some enzyme inhibitory activities of related benzoisothiazole derivatives:
Compound | Target Enzyme | IC₅₀ Value | Reference |
---|---|---|---|
Benzoisothiazolone (2q) | PHOSPHO1 | 140 nM | |
4-(Benzo[d]thiazole-2-yl) phenol (3i) | Acetylcholinesterase | 2.7 µM | |
Benzoisothiazolone derivatives | PMI/PMM2 | Varies |
Structure-Activity Relationships
Structure-activity relationship studies of benzoisothiazole derivatives have provided insights into the structural requirements for biological activity:
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The presence of electron-donating or electron-withdrawing substituents on the benzene ring significantly affects potency.
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The amino group at the 4-position may serve as a site for hydrogen bonding with target proteins.
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The isothiazole ring is often crucial for biological activity, with the specific mode of ring fusion influencing selectivity for different targets .
Applications in Medicinal Chemistry
Benzo[c]isothiazol-4-amine and related compounds have potential applications in various areas of medicinal chemistry.
Building Block for Drug Development
As a heterocyclic scaffold, benzo[c]isothiazol-4-amine serves as a valuable building block for the synthesis of more complex pharmaceutical agents:
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The amino group provides a site for further functionalization through amide formation, reductive amination, or diazonium chemistry.
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The heterocyclic core offers a rigid, planar structure that can enhance binding to biological targets.
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The presence of both nitrogen and sulfur atoms provides multiple sites for hydrogen bonding and coordination with biological receptors .
Synthetic Intermediates
Benzo[c]isothiazol-4-amine can serve as an intermediate in the synthesis of more complex heterocyclic systems, including:
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Fused tricyclic systems such as benzo thiazolo[2,3-c] triazoles
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Conjugated systems with additional heterocyclic rings
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Functionalized derivatives with enhanced pharmacological properties
Research Challenges and Future Perspectives
Despite the potential of benzo[c]isothiazol-4-amine in medicinal chemistry, several challenges and opportunities for future research exist.
Synthetic Challenges
The synthesis of benzoisothiazoles, including benzo[c]isothiazol-4-amine, often faces challenges:
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Regioselectivity in ring formation and functionalization
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Efficiency and scalability of synthetic routes
Future research may focus on developing more efficient, selective, and sustainable synthetic methods, potentially employing catalytic approaches or flow chemistry techniques.
Structure-Activity Relationship Studies
More comprehensive structure-activity relationship studies are needed to fully understand the potential of benzo[c]isothiazol-4-amine and its derivatives:
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Systematic variation of substituents on the benzene ring
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Exploration of derivatization at the amino position
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Comparative studies with isomeric forms to establish structure-activity patterns
Biological Target Identification
Identification of specific biological targets for benzo[c]isothiazol-4-amine would significantly enhance its utility in drug discovery:
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